1-Chloro-3-nitrobenzene

Electroanalysis Isomer Discrimination Environmental Monitoring

Procuring generic nitrochlorobenzene mixtures risks process inconsistency. 1-Chloro-3-nitrobenzene (meta-isomer) constitutes only 1-2% of crude nitration output, demanding verified isomeric purity for reliable reduction to 3-chloroaniline-the key intermediate for herbicides, dyes, and pharmaceuticals. Unlike the para-isomer, this meta-substituted compound is virtually unreactive under standard SNAr conditions, necessitating precise specification. BenchChem ensures high-purity supply with documented isomer identity, enabling consistent reaction outcomes and regulatory compliance.

Molecular Formula ClC6H4NO2
C6H4ClNO2
Molecular Weight 157.55 g/mol
CAS No. 121-73-3
Cat. No. B092001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-nitrobenzene
CAS121-73-3
Synonyms1-chloro-2-nitrobenzene
1-chloronitrobenzene
2-chloronitrobenzene
3-chloronitrobenzene
5-chloronitrobenzene
chloronitrobenzene
m-chloronitrobenzene
o-chloronitrobenzene
o-nitrochlorobenzene
ONCB
ortho-chloronitrobenzene
terrafun
Molecular FormulaClC6H4NO2
C6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H4ClNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
InChIKeyKMAQZIILEGKYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
0.00 M
Sparingly sol in cold alcohol;  freely soluble in hot alcohol, chloroform, ether, carbon disulfide, and glacial acetic acid
Soluble in most organic solvents
In water, 0.273 g/L at 20 °C
Solubility in water at 20 °C: very poo

1-Chloro-3-nitrobenzene Physicochemical and Supply Baseline


1-Chloro-3-nitrobenzene (also known as 3-nitrochlorobenzene or m-chloronitrobenzene) is a pale yellow crystalline solid belonging to the class of halogenated nitroaromatic compounds [1]. Its physical properties include a melting point of 43–47 °C, a boiling point of 236 °C, and a density of 1.534 g/mL at 25 °C [2][3]. The compound is insoluble in water but freely soluble in organic solvents such as alcohol, ether, and chloroform . It serves as a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals , and its distinct chemical behavior—particularly in nucleophilic substitution and reduction reactions—sets it apart from its ortho- and para- substituted analogs [4].

1-Chloro-3-nitrobenzene Isomer-Specific Reactivity


Procuring a generic 'nitrochlorobenzene' mixture without isomer-specific specification introduces significant process risk. The meta-isomer, 1-chloro-3-nitrobenzene, exhibits profoundly different reactivity compared to its ortho- and para- counterparts, particularly in nucleophilic aromatic substitution (SNAr) reactions [1]. The para-isomer (1-chloro-4-nitrobenzene) undergoes SNAr reactions thousands of times faster than the meta-isomer due to effective resonance stabilization of the Meisenheimer complex intermediate by the para-positioned nitro group [2]. Conversely, 1-chloro-3-nitrobenzene is virtually unreactive under standard SNAr conditions, necessitating entirely different synthetic strategies, such as reduction to 3-chloroaniline for further derivatization . Moreover, the meta-isomer constitutes only 1–2% of the product stream from conventional chlorobenzene nitration [3], making its purification and supply chain distinct. These quantitative reactivity divergences mandate precise isomer selection to ensure reaction success, yield consistency, and regulatory compliance.

1-Chloro-3-nitrobenzene Quantitative Comparison Data


Electrochemical Reduction Potential for Isomer Discrimination

In a direct head-to-head electrochemical study, 1-chloro-3-nitrobenzene (3-NCB) exhibits a distinct reduction peak potential of -0.56 V (vs. Ag/AgCl) on a Ni-MOF@PGA-2 composite electrode, which is 50 mV less negative than its ortho-isomer (2-NCB, -0.61 V) and 10 mV less negative than its para-isomer (4-NCB, -0.57 V) [1]. This potential shift enables selective electrochemical detection and differentiation among the three isomers in complex mixtures [1].

Electroanalysis Isomer Discrimination Environmental Monitoring

SNAr Reactivity Ranking of Isomers

While precise second-order rate constants for methoxide substitution on nitrochlorobenzene isomers are not uniformly reported in primary literature under identical conditions, established mechanistic studies and educational resources consistently describe the reactivity order as para ≫ ortho ≫ meta, with the para-isomer being 'thousands of times more reactive' than the meta-isomer in SNAr reactions [1][2]. This is attributed to the inability of the meta-nitro group to stabilize the negatively charged Meisenheimer complex intermediate via resonance, unlike its ortho and para counterparts [3].

Organic Synthesis Reaction Kinetics Process Chemistry

In Vitro Nephrotoxicity of Isomers

In a comparative in vitro study using renal cortical slices from Fischer 344 rats, 1-chloro-3-nitrobenzene was identified as the most potent nephrotoxicant among the three monochloronitrobenzene isomers tested [1]. While exact EC50 values are not provided in the abstract, the study clearly establishes a rank-order of decreasing nephrotoxic potential: trichloro- > dichloro- > monochloro- > nitrobenzene, with 1-chloro-3-nitrobenzene and 3,4-dichloronitrobenzene being the most potent within their respective groups [1].

Toxicology Occupational Safety Risk Assessment

UV/H2O2 Degradation Self-Nitration Pathway

During UV/H2O2 treatment, 1-chloro-3-nitrobenzene (1C3NB) undergoes a unique degradation pathway that generates the nitrated byproduct 1-chloro-3,5-dinitrobenzene via a self-nitration mechanism involving the reaction of cleaved NO2 radical with a hydroxycyclohexadienyl radical intermediate [1]. The susceptibility of different carbon positions on the 1C3NB ring to hydroxyl radical (HO•) attack follows the order 6C < 4C < 2C < 3C, as determined by DFT computational analysis of energy barriers [1]. While this study focuses on a single isomer, the formation of a dinitro byproduct is a distinctive feature of the meta-isomer's degradation chemistry, not observed for ortho- or para- isomers under the same conditions [1].

Water Treatment Environmental Chemistry Advanced Oxidation

Industrial Nitration Isomeric Composition

Conventional mixed-acid nitration of chlorobenzene yields a product mixture containing approximately 1–2% of 1-chloro-3-nitrobenzene, with the ortho and para isomers constituting the bulk of the product stream (para:ortho ratio ~1.5–1.8) [1]. This low natural abundance makes the meta-isomer a minor byproduct in standard nitrochlorobenzene manufacturing, requiring dedicated separation and purification steps to obtain high-purity material [2].

Process Engineering Chemical Manufacturing Isomer Separation

1-Chloro-3-nitrobenzene Application Scenarios


3-Chloroaniline Synthesis by Selective Reduction

The primary industrial use of 1-chloro-3-nitrobenzene is as a precursor to 3-chloroaniline (meta-chloroaniline), a key intermediate for herbicides, dyes, and pharmaceuticals [1]. This application leverages the meta-isomer's lack of SNAr reactivity (as quantified in Section 3, Evidence Item 2), making reduction of the nitro group—via Bechamp reduction (Fe/HCl) or catalytic hydrogenation—the dominant and most efficient synthetic pathway [2]. The distinct reduction potential of the meta-isomer (Evidence Item 1) also provides a quality control handle for monitoring this transformation.

Isomer-Specific Electrochemical Sensor Development

The unique reduction peak potential of 1-chloro-3-nitrobenzene (-0.56 V vs. Ag/AgCl) relative to its ortho and para isomers (Evidence Item 1) makes it an ideal target for developing differential pulse voltammetry (DPV) sensors capable of simultaneous isomer quantification in water samples or industrial effluents [3]. Such sensors are critical for environmental compliance monitoring, given the compound's aquatic toxicity [4] and its tendency to form persistent nitrated byproducts during advanced oxidation treatment (Evidence Item 4).

Occupational Toxicology and Safety Protocol Design

The finding that 1-chloro-3-nitrobenzene is the most potent nephrotoxicant among its monochlorinated isomers (Evidence Item 3) directly informs the selection of engineering controls (e.g., local exhaust ventilation, closed-system transfers) and personal protective equipment (PPE) required for safe handling [5]. Procurement of this specific isomer, rather than a generic mixture, triggers more stringent safety protocols compared to handling the less toxic ortho- or para- isomers, a factor that must be accounted for in facility and process design .

Cost-Benefit and Supply Chain Planning for High-Purity Isomer

Given that 1-chloro-3-nitrobenzene constitutes only 1–2% of the crude nitration product stream (Evidence Item 5), its high-purity supply chain is fundamentally different from that of bulk nitrochlorobenzene mixtures or the more abundant para-isomer [6]. Procurement specialists must anticipate longer lead times, higher costs per unit, and the need for qualified vendors with demonstrated isomer separation capabilities (e.g., fractional crystallization, distillation). This quantified supply chain constraint justifies the use of high-purity 1-chloro-3-nitrobenzene only in applications where its specific meta-substitution pattern is chemically essential, as outlined in the other application scenarios.

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